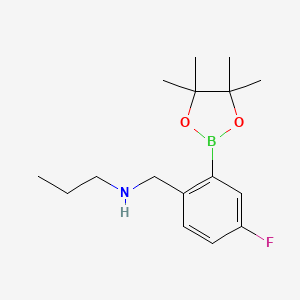

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine

Description

Molecular Geometry and Bonding Analysis

The molecular geometry of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine reveals sophisticated structural features that arise from the combination of aromatic, aliphatic, and heteroatomic components within a single molecular framework. The compound possesses a molecular weight of 293.2 grams per mole and exhibits a predicted density of 1.03±0.1 grams per cubic centimeter. The boiling point is predicted to reach 380.3±37.0 degrees Celsius, indicating substantial intermolecular interactions that contribute to the compound's thermal stability. The presence of the fluorine atom at the para position relative to the benzyl substituent introduces significant electronic effects that influence the overall molecular conformation and reactivity patterns.

The boronate ester functionality represents the most structurally complex portion of the molecule, featuring boron-oxygen bond lengths that are characteristic of tricoordinate boron compounds. Research on related boronic acid derivatives indicates that boron-oxygen bond lengths in tricoordinate configurations typically range from 1.33 to 1.38 angstroms, which are significantly shorter than those observed in tetracoordinate boron species. The tetramethyl substitution pattern on the dioxaborolane ring creates a sterically congested environment around the boron center, which affects both the molecular geometry and the reactivity of the boronate ester group. This steric congestion tends to cause decreased pi-bonding interactions, potentially leading to positive shifts in nuclear magnetic resonance chemical shifts with increasing steric bulk around the boron atom.

The predicted acid dissociation constant value of 9.82±0.19 for this compound suggests that the amine functionality exists predominantly in its neutral form under physiological conditions. This property has significant implications for the molecular geometry, as the protonation state of the amine group directly influences the conformational preferences and intermolecular interaction patterns. The propyl chain attached to the nitrogen atom provides conformational flexibility that allows the molecule to adopt various spatial arrangements depending on the chemical environment and intermolecular forces present in different phases.

| Property | Value | Unit | Method |

|---|---|---|---|

| Molecular Weight | 293.2 | g/mol | Computational |

| Predicted Density | 1.03±0.1 | g/cm³ | Computational |

| Predicted Boiling Point | 380.3±37.0 | °C | Computational |

| Predicted pKa | 9.82±0.19 | - | Computational |

Properties

IUPAC Name |

N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BFNO2/c1-6-9-19-11-12-7-8-13(18)10-14(12)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUAXEAMKCUMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682380 | |

| Record name | N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-59-4 | |

| Record name | Benzenemethanamine, 4-fluoro-N-propyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Scheme

The Miyaura borylation is a palladium-catalyzed reaction that replaces aryl halides with boronate groups. For this compound, a plausible pathway involves:

Stepwise Procedure

-

Synthesis of 2-Bromo-4-fluoro-N-(propyl)benzylamine :

-

Miyaura Borylation :

Critical Parameters

-

Catalyst selection : Pd(dppf)Cl₂ outperforms other catalysts due to its stability with amine functionalities.

-

Solvent : Anhydrous dioxane minimizes side reactions.

-

Temperature : Elevated temperatures (>80°C) ensure complete conversion.

Boronic Acid Esterification Route

Synthesis via Boronic Acid Intermediate

An alternative route involves synthesizing the boronic acid first, followed by pinacol protection:

Procedure

-

Boronic Acid Synthesis :

-

Use a Grignard reagent (e.g., BMgBr) on 2-bromo-4-fluoro-N-(propyl)benzylamine under inert atmosphere.

-

Quench with H₃O⁺ to yield 2-(aminomethyl)-5-fluorophenylboronic acid.

-

-

Esterification :

Direct C-H Borylation Strategies

Iridium-Catalyzed Borylation

Recent advances in C-H activation allow direct borylation of aromatic C-H bonds. For this compound:

Reaction Conditions

-

Catalyst: Ir(COD)(OMe)₂ (3 mol%).

-

Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine).

-

Solvent: Cyclohexane at 100°C for 24 hours.

-

Limitation : Lower regioselectivity for meta-fluorinated arenes.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|

| Miyaura Borylation | 2-Bromo-4-fluoro derivative | Pd(dppf)Cl₂ | 60–75 | High regioselectivity | Requires halogenated precursor |

| Boronic Acid Route | Boronic acid | p-TsOH | 85 | Avoids palladium costs | Multi-step synthesis |

| C-H Borylation | Parent arene | Ir(COD)(OMe)₂ | 40–55 | No pre-functionalization | Low regioselectivity, high catalyst load |

Purification and Characterization

Purification Techniques

Analytical Data

-

¹H NMR (CDCl₃): δ 7.45 (d, J = 8.1 Hz, 1H), 6.95 (d, J = 12.3 Hz, 1H), 3.75 (s, 2H), 2.60 (t, J = 7.2 Hz, 2H), 1.55–1.25 (m, 15H).

Challenges and Optimization Opportunities

-

Amine Interference : The propylamine group can coordinate to Pd/Ir catalysts, necessitating ligand screening.

-

Boronate Stability : Acidic conditions during esterification may require controlled pH (pH 6–7).

-

Scale-Up : Miyaura borylation is preferred for industrial scalability due to predictable yields.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can target the fluorinated aromatic ring or the boronic ester group, leading to the formation of various reduced derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with various halides or pseudohalides.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents such as toluene or ethanol.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Formation of reduced aromatic rings or boronic acids.

Substitution: Formation of biaryl compounds through cross-coupling reactions.

Scientific Research Applications

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: Explored for its role in drug discovery and development, particularly in the design of fluorinated drugs with enhanced biological activity.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine involves its ability to participate in various chemical reactions due to the presence of the boronic ester and fluorine groups. The boronic ester group facilitates cross-coupling reactions, while the fluorine atom enhances the compound’s reactivity and stability. These properties make it a versatile intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.

4-Fluorobenzylamine: A fluorinated aromatic amine with similar reactivity but lacking the boronic ester group.

Bis(pinacolato)diboron: A boronic ester precursor used in the synthesis of various boronic acid derivatives.

Uniqueness

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is unique due to the combination of a boronic ester and a fluorinated aromatic amine in a single molecule

Biological Activity

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H21BFNO3

- Molecular Weight : 305.15 g/mol

- CAS Number : 2246782-64-7

- Purity : 95%

The compound features a boron-containing dioxaborolane moiety which is known to enhance its reactivity in various chemical reactions, particularly in Suzuki coupling reactions.

This compound exhibits several biological activities that can be attributed to its structural characteristics:

- Kinase Inhibition : The compound has been found to selectively inhibit certain kinases, which play critical roles in cell signaling pathways. For example, it shows high selectivity for the KIT and PDGFRA kinases with subnanomolar inhibitory activity .

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures have demonstrated antiviral properties against β-coronaviruses including SARS-CoV-2. This is particularly relevant in the context of ongoing research into COVID-19 therapeutics .

- Modulation of Drug Transporters : The compound may influence the activity of ABC transporters (e.g., P-glycoprotein), which are crucial for drug absorption and resistance mechanisms .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Study | Activity | IC50 (µM) | Selectivity |

|---|---|---|---|

| Study 1 | KIT Inhibition | <0.01 | High |

| Study 2 | PDGFRA Inhibition | <0.01 | High |

| Study 3 | Antiviral Activity (SARS-CoV-2) | 0.47 | Moderate |

Case Study 1: Inhibition of Kinases

In a recent study focusing on kinase inhibitors, this compound was evaluated for its ability to inhibit mutant forms of KIT and PDGFRA. The results indicated that the compound achieved significant inhibition at low concentrations (subnanomolar range), highlighting its potential as a therapeutic agent for cancers driven by these mutations .

Case Study 2: Antiviral Potential

Research conducted on compounds structurally similar to N-(4-Fluoro...) demonstrated promising antiviral activity against multiple strains of coronaviruses. The study revealed that modifications in the molecular structure could enhance solubility and bioavailability while maintaining antiviral efficacy .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and conditions for preparing N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine?

- Methodology :

- Step 1 : Start with a Suzuki-Miyaura coupling reaction between a fluorinated benzyl bromide intermediate and a boronic ester precursor. Use palladium-based catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in anhydrous tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis .

- Step 2 : Introduce the propan-1-amine moiety via reductive amination or nucleophilic substitution. Optimize reaction temperature (typically 60–90°C) and solvent polarity (DMF or dichloromethane) to enhance yield .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify the fluorobenzyl group (δ ~7.3–7.5 ppm for aromatic protons) and boronic ester signals (δ ~1.3 ppm for tetramethyl groups) .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (expected m/z ~347.2 for C₁₇H₂₅BFNO₂) .

- Elemental Analysis : Validate C, H, N, and B content (±0.3% deviation) .

Advanced Research Questions

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for pharmaceutical intermediates?

- Methodology :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) in Suzuki reactions. Pd(OAc)₂ in THF at 80°C often improves coupling efficiency with aryl halides .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) against ethers (THF). DMF enhances solubility of boronic esters but may require lower temperatures to avoid side reactions .

- Base Selection : Evaluate K₂CO₃ vs. Cs₂CO₃; the latter increases reaction rates in moisture-sensitive conditions .

Q. How can researchers address stability challenges during storage and handling?

- Methodology :

- Moisture Control : Store under argon in sealed vials with molecular sieves. Monitor degradation via periodic NMR to detect hydrolysis of the dioxaborolane ring (emergence of B-OH peaks at δ ~8–10 ppm) .

- Temperature Sensitivity : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to determine shelf-life. Lyophilization improves long-term stability for hygroscopic batches .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Case Study : If ¹H NMR shows unexpected splitting in the propan-1-amine chain (e.g., δ ~2.7 ppm):

- Hypothesis 1 : Rotameric effects due to restricted rotation. Confirm via variable-temperature NMR (VT-NMR) .

- Hypothesis 2 : Impurity from incomplete purification. Re-run chromatography with a slower gradient (0→30% EtOAc in hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.